N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-3,3-diphenylpropanamide
Description
Properties
IUPAC Name |
N-(3,7-dimethyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)-3,3-diphenylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O2S/c1-15-14-29-23-24-16(2)21(22(28)26(15)23)25-20(27)13-19(17-9-5-3-6-10-17)18-11-7-4-8-12-18/h3-12,14,19H,13H2,1-2H3,(H,25,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKROMYVUGUDPDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC2=NC(=C(C(=O)N12)NC(=O)CC(C3=CC=CC=C3)C4=CC=CC=C4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-3,3-diphenylpropanamide typically involves the following steps:
Formation of Thiazolopyrimidine Ring: The initial step involves the synthesis of the thiazolopyrimidine ring.
Attachment of Diphenylpropanamide Group: The diphenylpropanamide group is then introduced through acylation reactions, where the thiazolopyrimidine intermediate is treated with appropriate acylating agents under controlled conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-3,3-diphenylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the aromatic rings are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Halogenating agents, nucleophiles (e.g., amines, thiols)
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: The compound’s unique structure makes it a valuable intermediate in the synthesis of other heterocyclic compounds.
Biology: It can be used in studies involving enzyme inhibition and receptor binding due to its potential bioactivity.
Industry: It can be utilized in the development of new materials with specific properties, such as catalysts or sensors.
Mechanism of Action
The exact mechanism of action for N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-3,3-diphenylpropanamide is not well-documented. it is believed to interact with molecular targets such as enzymes and receptors, potentially inhibiting their activity or modulating their function. Further research is needed to elucidate the specific pathways involved.
Comparison with Similar Compounds
Similar Compounds
N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)quinoline-2-carboxamide: This compound shares the thiazolopyrimidine core but has a quinoline ring instead of the diphenylpropanamide group.
N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)picolinamide: Similar structure with a picolinamide group.
Uniqueness
N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-3,3-diphenylpropanamide is unique due to its combination of the thiazolopyrimidine ring and the diphenylpropanamide group. This unique structure may confer distinct bioactivity and chemical properties, making it a valuable compound for various applications.
Biological Activity
N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-3,3-diphenylpropanamide is a compound belonging to the thiazolopyrimidine family, which has garnered attention for its diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound is characterized by a thiazolopyrimidine core fused with a diphenylpropanamide moiety. This unique structure contributes to its biological activity.
The biological activity of this compound primarily revolves around its interaction with various molecular targets:
- Sirtuin Inhibition : The compound has been shown to inhibit sirtuins (SIRT1, SIRT2, and SIRT3), which are enzymes involved in regulating cellular processes such as metabolism and aging. Inhibition of these sirtuins can lead to altered cellular responses in energy metabolism and DNA repair pathways .
- Antimicrobial Activity : Thiazolopyrimidine derivatives have demonstrated significant antibacterial properties. Research indicates that similar compounds exhibit broad-spectrum antibacterial effects against various pathogens, including Mycobacterium smegmatis .
Biological Activity Summary Table
Case Studies
- Antibacterial Efficacy : A study on related thiazolopyrimidine compounds demonstrated significant inhibitory effects on M. smegmatis with minimum inhibitory concentrations (MIC) as low as 50 μg/mL. This suggests that this compound may possess similar properties .
- Cytotoxicity Against Cancer Cells : In vitro studies have shown that thiazolopyrimidine derivatives display high cytotoxicity against various tumor cell lines while maintaining low toxicity against normal cells. For instance, compounds with similar structures have been noted for their selective efficacy against cervical adenocarcinoma cells (M-HeLa) .
Research Findings
Recent research highlights the multifaceted biological activities of thiazolopyrimidine derivatives:
- Antitumor Activity : Thiazolopyrimidines have been identified as potential antitumor agents due to their ability to induce apoptosis in cancer cells while sparing normal cells .
- Diabetes Management : Some derivatives have shown promise in modulating insulin sensitivity and glucose uptake in preclinical models .
Q & A
Q. What are the optimal synthetic routes for N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-3,3-diphenylpropanamide?
The synthesis typically involves multi-step reactions starting with substituted pyrimidine-thiazole precursors. A common approach includes:
- Step 1 : S-alkylation of 2-thiouracil derivatives to form the thiazolo[3,2-a]pyrimidine core .
- Step 2 : Coupling with 3,3-diphenylpropanoyl chloride via nucleophilic acyl substitution under anhydrous conditions (e.g., DMF, 60–80°C) .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) improves yield (>70%) and purity (>95%) . Key challenges include controlling regioselectivity and minimizing side reactions during cyclization.
Q. How is the molecular structure of this compound validated?
Structural confirmation employs:
- NMR spectroscopy : H and C NMR to verify substituent positions (e.g., methyl groups at C3/C7, carbonyl at C5) .
- X-ray crystallography : Resolves 3D conformation (e.g., puckered pyrimidine ring, dihedral angles between aromatic systems) .
- Mass spectrometry : High-resolution MS confirms molecular weight (e.g., 475.5 g/mol for CHNOS) .
Q. What preliminary biological screening assays are recommended?
- Enzyme inhibition : Test against kinases (e.g., EGFR) or cyclooxygenase isoforms (COX-1/2) using fluorometric or colorimetric assays .
- Antimicrobial activity : Broth microdilution (MIC values) against Gram-positive/negative bacteria and fungi .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC determination .
Advanced Research Questions
Q. How can synthetic yield be optimized for large-scale production?
- Reaction engineering : Use continuous flow reactors to enhance mixing and heat transfer during cyclization .
- Solvent optimization : Replace DMF with eco-friendly alternatives (e.g., cyclopentyl methyl ether) to improve sustainability .
- Catalyst screening : Evaluate Lewis acids (e.g., ZnCl) or organocatalysts to accelerate coupling steps .
Q. How to resolve contradictions in reported bioactivity data across structurally similar analogs?
- Structure-activity relationship (SAR) studies : Systematically modify substituents (e.g., replace diphenylpropanamide with benzothiophene) and compare IC trends .
- Target engagement assays : Use thermal shift assays or surface plasmon resonance (SPR) to validate direct binding to proposed targets (e.g., DNA topoisomerase II) .
- Metabolic stability testing : Assess hepatic microsomal degradation to rule out false negatives due to rapid clearance .
Q. What computational methods predict binding modes with biological targets?
- Molecular docking : Use AutoDock Vina or Schrödinger Glide to model interactions (e.g., π-π stacking with phenyl groups, hydrogen bonding with pyrimidine carbonyl) .
- Molecular dynamics (MD) : Simulate ligand-protein complexes (e.g., >100 ns trajectories) to assess binding stability and conformational changes .
- Pharmacophore mapping : Identify critical features (e.g., hydrophobic regions, hydrogen bond acceptors) using tools like LigandScout .
Q. How to address low solubility in aqueous buffers during in vitro assays?
- Co-solvent systems : Use DMSO/PBS mixtures (<0.1% DMSO) to maintain solubility without cytotoxicity .
- Nanoparticle formulation : Encapsulate in PLGA nanoparticles (size: 100–200 nm) to enhance bioavailability .
- Prodrug design : Introduce hydrolyzable groups (e.g., ester linkages) to improve water solubility .
Methodological Notes
- Data contradiction analysis : Cross-validate bioactivity results using orthogonal assays (e.g., enzymatic vs. cellular assays) to distinguish target-specific effects from off-target interactions .
- Crystallographic refinement : Use SHELX programs for structure solution and refinement, ensuring R-factor convergence below 0.05 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
